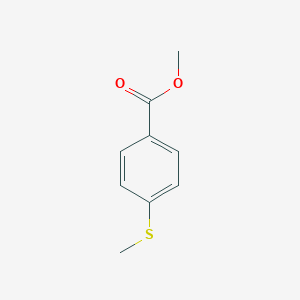

Methyl 4-(methylthio)benzoate

Description

Significance and Research Relevance of Methyl 4-(methylthio)benzoate in Organic Chemistry

The significance of this compound in organic chemistry stems from its versatile reactivity and its utility as a building block in the synthesis of more complex molecules. The presence of both an ester and a thioether functional group allows for a range of chemical transformations. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other derivatives, while the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, further expanding its synthetic potential.

In recent research, derivatives of this compound have been investigated for their potential applications in various fields. For instance, complex structures incorporating the methylthiobenzoate framework are explored for their chemical and biological properties, including potential use in pharmaceutical development as lead compounds for new therapeutic agents. evitachem.com One area of note is the synthesis of corrosion inhibitors. A study on a derivative, methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, demonstrated significant efficacy in protecting aluminum in acidic environments. researchgate.net This highlights the role of the methylthiobenzoate scaffold in the design of functional materials.

Furthermore, the incorporation of sulfur and other chalcogens into organic molecules, as seen in this compound, can impart unique physicochemical and photophysical properties. These characteristics are influenced by factors like atom size, bond length, and electronegativity, which can affect the electronic structure and intermolecular interactions of the compounds. researchgate.net This makes such compounds, including selenoesters which are structural analogs, valuable in materials science, for example, in the development of liquid crystals. researchgate.net

Historical Trajectories and Milestones in this compound Research

While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its roots lie in the broader development of synthetic organic chemistry and the study of benzoic acid derivatives. Benzoic acid and its esters, like methyl benzoate (B1203000), have been known and utilized for a considerable time, with their synthesis and reactions being fundamental topics in organic chemistry. wikipedia.org The introduction of a methylthio group to this basic structure represents a specific advancement, likely driven by the desire to explore the effects of sulfur substitution on the properties and reactivity of the parent molecule.

Early research involving similar structures, such as methyl 4-methylbenzoate, indicates their importance as intermediates in the synthesis of natural products. researchgate.net The study of organosulfur compounds has also been a long-standing area of chemical research. The investigation of this compound and its derivatives is a continuation of this trajectory, with a growing focus on its application in specialized areas like materials science and medicinal chemistry. A notable milestone in the application of a related compound was the successful use of a derivative as a corrosion inhibitor, achieving high efficiency. researchgate.net The continued interest in this compound is evidenced by its availability from chemical suppliers for research purposes, indicating its ongoing relevance in early discovery research.

Data Tables

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGNSVPCBCFZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191387 | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3795-79-7 | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3795-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Methylthio Benzoate and Its Derivatives

Established Synthetic Routes to Methyl 4-(methylthio)benzoate

The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid. However, alternative pathways offer flexibility depending on the available starting materials.

Esterification of 4-(Methylthio)benzoic Acid

The most direct and widely used method for preparing this compound is the Fischer esterification of 4-(methylthio)benzoic acid. google.com This reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride. The process is a condensation reaction that forms the methyl ester and water. The reaction is driven to completion by using an excess of methanol or by removing water as it is formed.

Another approach involves the reaction of 4-(methylthio)benzoic acid with dimethyl sulfate (B86663) at high temperatures to yield the methyl ester.

Table 1: Representative Conditions for the Esterification of 4-(Methylthio)benzoic Acid

| Reactant | Reagent | Catalyst | Conditions | Product |

| 4-(Methylthio)benzoic Acid | Methanol | Sulfuric Acid | Heating | This compound |

| 4-(Methylthio)benzoic Acid | Methanol | Hydrogen Chloride (dry) | Heating | This compound |

| 4-(Methylthio)benzoic Acid | Dimethyl Sulfate | None | High Temperature | This compound |

Alternative Synthetic Pathways

Alternative methods for synthesizing this compound often start from different precursors. One such method begins with 4-chlorobenzoic acid, which reacts with sodium methanethiolate (B1210775) in a solvent like DMF. This nucleophilic aromatic substitution reaction forms 4-(methylthio)benzoic acid sodium salt, which is then acidified to produce 4-(methylthio)benzoic acid. google.com Subsequent esterification yields the final product.

Another pathway involves the nucleophilic substitution of Methyl 4-fluoro-3-nitrobenzoate with sodium thiomethoxide. prepchem.com This reaction, carried out in a solvent such as 1,3-dimethyl-2-imidazolidinone, results in the formation of Methyl 4-methylthio-3-nitrobenzoate. prepchem.com

Derivatization Strategies and Functional Group Interconversions

This compound can be readily converted into other valuable compounds through transformations of its ester and methylthio groups.

Hydrolytic Transformations to 4-(Methylthio)benzoic Acid

The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-(methylthio)benzoic acid. smolecule.com This reaction is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, efficiently yields the carboxylic acid. High-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates.

Table 2: Conditions for Hydrolysis of Methyl Benzoates

| Substrate | Reagent | Conditions | Product |

| Methyl Benzoates | Water (H₂O) | High Temperature (250-300°C) | Benzoic Acid |

| Methyl Benzoates | Potassium Hydroxide (2% aq. KOH) | High Temperature (200-300°C) | Benzoic Acid |

Reductive Conversions to 4-(Methylthio)benzyl Alcohol

The ester functionality of this compound can be reduced to a primary alcohol, yielding 4-(methylthio)benzyl alcohol. smolecule.com Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to alcohols and is commonly used for this purpose. doubtnut.com The reaction is typically performed in an anhydrous ether solvent. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for reducing esters. doubtnut.com

Methylation Reactions on Related Substrates for Regioselectivity Analysis (e.g., S-methylation, O-methylation, N-methylation)

The regioselectivity of methylation is a critical consideration in molecules with multiple nucleophilic sites, such as those containing sulfur (S), oxygen (O), and nitrogen (N) atoms. Studies on substrates structurally related to this compound provide insight into these preferences.

S-methylation : Thiophenols and other thiol-containing compounds readily undergo S-methylation. thieme-connect.comtandfonline.com Experimental and theoretical studies on thiophenol and thioanisole (B89551) show that methylation with reagents like methyl cation occurs almost exclusively at the sulfur atom. kuleuven.beresearchgate.net This high regioselectivity for the sulfur atom is attributed to its ability to stabilize the resulting positive charge. kuleuven.be A mild protocol using trimethyl phosphate (B84403) and calcium hydroxide has also been shown to be effective for the S-methylation of various aryl and alkyl thiols. thieme-connect.com

O-methylation : In contrast to thiols, phenols can undergo competitive methylation on both the oxygen atom and the aromatic ring. kuleuven.be However, specific O-methyltransferases have been identified that can catalyze the methylation of hydroxyl groups. nih.gov Interestingly, some of these enzymes, while primarily O-methyltransferases, can also catalyze S-methylation, though typically with lower efficiency. nih.gov

N-methylation : The N-methylation of anilines and other aromatic amines is a fundamentally important transformation. researchgate.netnih.gov Catalytic systems have been developed for the N-methylation of anilines using sources like CO₂/H₂ or methanol. rsc.orgsci-hub.se In substrates containing multiple nitrogen atoms, such as benzimidazoles and benzotriazoles, enzymatic methods using methyltransferases can achieve high regioselectivity, often favoring the thermodynamically less-stable isomer. nih.gov For instance, in N-(o-aminophenyl)-N-methyl-N',N''-disubstituted-guanidines, ring closure reactions can occur, leading to the formation of benzimidazoles.

The preference for methylation generally follows the nucleophilicity of the heteroatom, with sulfur being a highly effective nucleophile, leading to predominant S-methylation in molecules containing a thiol group.

Incorporation into Complex Organic Architectures (e.g., benzo[d]imidazole, quinoline (B57606), thiadiazole derivatives)

The functionalized benzene (B151609) ring of this compound and its immediate derivatives serves as a versatile platform for the construction of more complex, multi-cyclic organic structures. The methylthio and ester moieties can either directly participate in or be chemically transformed to facilitate the assembly of various heterocyclic systems, including benzo[d]imidazoles, quinolines, and thiadiazoles. These scaffolds are of significant interest in medicinal chemistry and materials science.

Benzo[d]imidazole Derivatives

The synthesis of benzo[d]imidazole frameworks incorporating the 4-(methylthio)phenyl group can be efficiently achieved through the condensation of an appropriately functionalized benzoic acid derivative with o-phenylenediamines. A primary synthetic route involves the conversion of the methyl ester of this compound to a more reactive species, such as an aldehyde, which then undergoes cyclocondensation.

A notable example is the synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole. This reaction proceeds via the condensation of 4-(methylthio)benzaldehyde (B43086) with o-phenylenediamine. eurjchem.com The aldehyde can be prepared from this compound through standard reduction protocols. The condensation reaction is typically carried out in a suitable solvent like benzene, leading to the formation of the benzimidazole (B57391) ring through dehydration. eurjchem.com The reaction is often facilitated by an acidic catalyst or can proceed under thermal conditions.

Another approach involves the synthesis of more elaborate benzimidazole-containing structures, such as methyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate. jocpr.com This multi-step synthesis highlights the utility of the this compound scaffold in constructing complex molecules with potential applications in medicinal chemistry.

Table 1: Synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Ref |

| 4-(methylthio)benzaldehyde | o-phenylenediamine | Benzene | Reflux | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole | Not Reported | eurjchem.com |

Quinoline Derivatives

The quinoline core is a privileged scaffold in drug discovery. The incorporation of the 4-(methylthio)phenyl moiety can be accomplished through classical quinoline syntheses, such as the Doebner-von Miller, Friedländer, and Combes reactions, by utilizing a derivative of this compound as a key building block.

The Doebner-von Miller reaction provides a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgchemrj.orgiipseries.org In this context, 4-(methylthio)aniline, which can be derived from this compound, serves as the aniline (B41778) component. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid, and involves the in-situ formation of an α,β-unsaturated aldehyde or ketone from an appropriate precursor, followed by cyclization and oxidation to furnish the quinoline ring. slideshare.net

The Friedländer synthesis offers another route, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comheteroletters.orgmdpi.com 4-(Methylthio)benzaldehyde, obtained from the corresponding methyl ester, can be reacted with an appropriate o-aminoaryl ketone to yield a quinoline bearing the 4-(methylthio)phenyl group. This condensation is generally catalyzed by acids or bases. jk-sci.com

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org 4-(Methylthio)aniline can be employed here to produce 2,4-disubstituted quinolines bearing the desired substituent.

Table 2: Representative Quinoline Syntheses Involving 4-(Methylthio)aniline

| Synthesis Name | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Doebner-von Miller | 4-(methylthio)aniline | α,β-Unsaturated carbonyl | Acid (e.g., HCl) | Substituted quinoline | chemrj.orgescholarship.org |

| Combes | 4-(methylthio)aniline | β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinoline | wikipedia.org |

Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) ring is a common feature in various biologically active compounds. The synthesis of 5-(4-(methylthio)phenyl)-substituted 1,3,4-thiadiazoles can be readily achieved from this compound after its conversion to key intermediates like 4-(methylthio)benzoic acid or 4-(methylthio)benzoic acid hydrazide.

A prevalent method involves the cyclization of 4-(methylthio)benzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. ekb.egrasayanjournal.co.in This reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole. google.comresearchgate.netsbq.org.br

Alternatively, 4-(methylthio)benzoic acid hydrazide can be used as the starting material. This hydrazide can be prepared by reacting this compound with hydrazine (B178648) hydrate. The subsequent reaction of the acid hydrazide with carbon disulfide in a basic medium, followed by acidification, yields 5-(4-(methylthio)phenyl)-1,3,4-thiadiazole-2-thione. google.com Further reactions can be carried out on the thione to introduce other functional groups.

Table 3: Synthesis of 5-(4-(methylthio)phenyl)-1,3,4-thiadiazole Derivatives

| Starting Material | Reagents | Conditions | Product | Ref |

| 4-(methylthio)benzoic acid | Thiosemicarbazide, conc. H₂SO₄ or POCl₃ | Heating | 2-Amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole | ekb.egrasayanjournal.co.in |

| 4-(methylthio)benzoic acid hydrazide | 1. CS₂, KOH 2. Acid | Heating | 5-(4-(methylthio)phenyl)-1,3,4-thiadiazole-2-thione | google.com |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 Methylthio Benzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For methyl 4-(methylthio)benzoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl thioether protons.

In a typical ¹H NMR spectrum of thiophene-3-ylthis compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer, the following chemical shifts (δ) are observed: two aromatic protons appear as a doublet at 7.95 ppm, and another two aromatic protons are seen as a doublet at 7.28 ppm. rsc.org The singlet for the two protons of the CH₂ group is located at 5.34 ppm, while the three protons of the S-CH₃ group appear as a singlet at 2.50 ppm. rsc.org

The ¹H NMR data for related analogues, such as 4-(methylsulfinyl)phenyl benzoate (B1203000), show a downfield shift of the aromatic protons due to the electron-withdrawing nature of the sulfinyl group. rsc.org For instance, the aromatic protons of 4-(methylsulfinyl)phenyl benzoate appear at 8.22, 7.74, 7.67, 7.55, and 7.42 ppm, with the S-CH₃ group singlet at 2.77 ppm. rsc.org

Below is an interactive data table summarizing the ¹H NMR spectral data for this compound and a related compound.

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiophene-3-ylthis compound | CDCl₃ | 500 | 7.95 | d | 2H | Ar-H |

| 7.36 | s | 1H | Ar-H | |||

| 7.33 | d | 1H | Ar-H | |||

| 7.28 | d | 2H | Ar-H | |||

| 7.16 | d | 1H | Ar-H | |||

| 5.34 | s | 2H | O-CH₂ | |||

| 2.50 | s | 3H | S-CH₃ | |||

| 4-(Methylsulfinyl)phenyl benzoate | CDCl₃ | 500 | 8.22 | d | 2H | Ar-H |

| 7.74 | d | 2H | Ar-H | |||

| 7.67 | t | 1H | Ar-H | |||

| 7.55 | t | 2H | Ar-H | |||

| 7.42 | d | 2H | Ar-H | |||

| 2.77 | s | 3H | SO-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. In the case of this compound, the spectrum reveals signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

For thiophene-3-ylthis compound, the ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at 166.16 ppm. rsc.org The aromatic carbons appear in the range of 124.22 to 145.60 ppm. rsc.org The O-CH₂ carbon is observed at 61.71 ppm, and the S-CH₃ carbon is at 14.77 ppm. rsc.org

The ¹³C NMR data for 4-(methylsulfinyl)phenyl benzoate indicates the carbonyl carbon at 164.8 ppm and the aromatic carbons between 122.9 and 153.0 ppm. rsc.org The SO-CH₃ carbon is found at 44.1 ppm. rsc.org

An interactive data table of ¹³C NMR spectral data is provided below.

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| Thiophene-3-ylthis compound | CDCl₃ | 125 | 166.16 | C=O |

| 145.60, 136.89, 129.94, 127.57, 126.22, 126.10, 124.84, 124.22 | Aromatic C | |||

| 61.71 | O-CH₂ | |||

| 14.77 | S-CH₃ | |||

| 4-(Methylsulfinyl)phenyl benzoate | CDCl₃ | 125 | 164.8 | C=O |

| 153.0, 142.9, 134, 130.3, 128.9, 128.7, 125.0, 122.9 | Aromatic C | |||

| 44.1 | SO-CH₃ |

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study radical reactions. During the thermal decomposition of t-butyl o-(methylthio)perbenzoate, CIDNP signals were observed for the methyl group of o-(methylthio)benzoic acid. oup.com This observation suggests the formation of a bridged sulfuranyl radical, where the spin density is primarily located on the sulfur atom rather than the carboxyl group. oup.com The strong polarization in the S-methyl group and the absence of polarization in the carbonyl carbons further support this radical structure. oup.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The exact mass of this compound is 182.04000 amu. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For instance, the ESI-MS of thiophene-3-ylthis compound shows a [M+H]⁺ ion at m/z 265.18, which is consistent with the calculated value of 264.36 for C₁₃H₁₂O₂S₂. rsc.org Similarly, the ESI-MS of 4-(methylsulfinyl)phenyl benzoate exhibits a [M+H]⁺ ion at m/z 261.04, corresponding to the calculated value of 260.308 for C₁₄H₁₂O₃S. rsc.org

The fragmentation patterns observed in the mass spectrum can provide valuable structural information.

A data table for the mass spectrometry data is presented below.

| Compound | Ionization Method | m/z (Calculated) | m/z (Found) | Ion |

| This compound | --- | 182.04000 | --- | [M] |

| Thiophene-3-ylthis compound | ESI | 264.36 | 265.18 | [M+H]⁺ |

| 4-(Methylsulfinyl)phenyl benzoate | ESI | 260.308 | 261.04 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the functional groups present in the molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the C=O stretching of the ester group, C-O stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations. The carbonyl (C=O) stretching vibration typically appears in the region of 1720-1740 cm⁻¹.

For an analogue, methyl 4-(3-aminoprop-1-en-1-yl)benzoate, the C=O stretch is observed around 1700 cm⁻¹, and the NH₂ bend is seen near 1600 cm⁻¹.

The table below summarizes key IR absorption bands.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| This compound | C=O (Ester) | ~1720-1740 |

| C-O | --- | |

| C-S | --- | |

| Aromatic C-H | --- | |

| Aromatic C=C | --- | |

| Methyl 4-(3-aminoprop-1-en-1-yl)benzoate | C=O (Ester) | ~1700 |

| N-H (bend) | ~1600 |

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its analogues in various matrices.

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A reverse-phase (RP) HPLC method can be employed for the analysis of related compounds like methyl 4-methylbenzoate. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For instance, a simple and accurate RP-HPLC method has been developed for the estimation of methyl 4-hydroxy benzoate in pharmaceutical formulations. researchgate.net This method utilized a C18 column with a mobile phase of methanol (B129727) and water (pH adjusted to 4) at a flow rate of 1.0 mL/min, with detection at 254 nm. researchgate.net The retention time for methyl 4-hydroxy benzoate was found to be 5.34 minutes. researchgate.net

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound and its isomers. 6-napse.comfilab.fr The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Research has shown that GC can effectively separate isomers of methylthiobenzoate. In studies of insect pheromones, the 2-methylthio, 3-methylthio, and 4-methylthio isomers of methyl benzoate were shown to have different retention times on both polar and nonpolar GC columns, allowing for their distinct identification. core.ac.uk For instance, the sex pheromone of the beetle Phyllophaga crinita was identified as methyl 2-(methylthio)benzoate (B8504159) using GC coupled with an electroantennogram detector (GC-EAD), which confirmed its identity against other isomers. core.ac.ukbioone.org

The Kovats retention index is a standardized measure used in GC to normalize retention times. For Methyl 4-methylbenzoate, a close structural analogue of this compound, the retention indices have been determined on various types of columns, providing a reference for method development. nih.gov

Table 1: Kovats Retention Indices for Methyl 4-methylbenzoate

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1194, 1199, 1190 |

| Semi-standard non-polar | 1215, 1215.6 |

| Standard polar | 1725, 1755 |

Data sourced from PubChem. nih.gov

GC-MS has also been employed to detect more complex analogues, such as 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), which has been identified as a photoinitiator migrating from food packaging. nih.govresearchgate.net

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a fundamental separation technique that utilizes a liquid mobile phase to transport a sample through a column containing a solid stationary phase. While highly volatile compounds like methyl benzoate are often prime candidates for GC-MS, LC, especially when coupled with mass spectrometry (LC-MS), is invaluable for the analysis of less volatile analogues, for confirmation of molecular structure, and for the challenging separation of isomers. mdpi.comchromforum.org

The separation of isomers is a critical application of LC. Different LC modes, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography, can be optimized to resolve structurally similar compounds. nih.govresearchgate.net HILIC, for example, is effective for separating highly polar analytes, including isomeric glycopeptides, by partitioning them between a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govimtaktusa.com In reversed-phase LC, isomers can often be separated based on subtle differences in their hydrophobicity. researchgate.net

The utility of LC-MS has been demonstrated in the structural confirmation of compounds related to this compound. For example, the structure of methyl 2-(methoxycarbonothioylamino)benzoate, a sulfur-containing by-product, was confirmed using LC-MS alongside other analytical methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a high-resolution form of liquid chromatography used for the separation, identification, and quantification of components in a mixture. Developing a robust HPLC method involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength.

A validated Reversed-Phase HPLC (RP-HPLC) method has been established for Methyl 4-hydroxybenzoate (B8730719), a compound analogous to this compound. ejpmr.comresearchgate.net This method demonstrates the typical parameters required for routine quality control analysis. researchgate.netresearchgate.net

Table 2: HPLC Method Parameters for Methyl 4-hydroxybenzoate

| Parameter | Condition |

|---|---|

| Column | L7Supelco reversed-phase (C8), 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (45:55 v/v), pH adjusted to 4.8 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.34 min |

| Linearity Range | 0.01–0.12 mg/mL (R² = 0.999) |

Data sourced from studies on Methyl 4-hydroxybenzoate analysis. ejpmr.comresearchgate.netresearchgate.net

Comparative HPLC methods have been developed for a series of methyl benzoate analogues, highlighting how changes in the substituent at the 4-position affect chromatographic behavior. These methods typically use a reversed-phase column with a mobile phase consisting of acetonitrile and water. sielc.comsielc.comsielc.com

Table 3: Comparative RP-HPLC Conditions for Methyl Benzoate Analogues

| Compound | Column | Mobile Phase |

|---|---|---|

| Methyl benzoate | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid |

| Methyl 4-methylbenzoate | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid |

| Methyl 4-(chloromethyl)benzoate | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid |

These methods are scalable and can be adapted for mass spectrometry by replacing phosphoric acid with formic acid. sielc.comsielc.comsielc.comsielc.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and crystal packing, which is essential for understanding the structure-property relationships of a compound.

While specific crystal structure data for this compound is not widely published, extensive crystallographic studies have been performed on its close structural analogues. The data from these analogues provide insight into the likely solid-state conformation of the target molecule.

A detailed single-crystal X-ray diffraction analysis of Methyl 4-methylbenzoate has been reported. researchgate.net

Table 4: Crystallographic Data for Methyl 4-methylbenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 779.0 (2) |

Data obtained at a temperature of 120 K. researchgate.net

Comparative analysis with other related structures reveals how different functional groups influence the crystal packing and molecular geometry.

Table 5: Comparative Crystallographic Data for Related Benzoate Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Monoclinic | Cc | plos.org |

| Methyl 2-(methoxycarbonothioylamino)benzoate | Monoclinic | P2₁/n | mdpi.com |

| Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Triclinic | P-1 | mdpi.com |

These analyses confirm the molecular structures and reveal details such as intramolecular hydrogen bonding and crystal packing arrangements, which are crucial for understanding the material's properties. mdpi.complos.org

Theoretical and Computational Chemistry Investigations of Methyl 4 Methylthio Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of molecules. For Methyl 4-(methylthio)benzoate, these studies focus on its electronic structure, optimized geometry, and conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net Studies on this compound and structurally similar compounds employ DFT methods, such as B3LYP and M06-2X, with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)) to determine optimized geometries and electronic characteristics. researchgate.netacs.org

Geometry optimization calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, in a study on the related compound 4-methoxythioanisole, the C1-S11 bond length was calculated to be 1.795 Å using the B3LYP/6-311++G(d,p) method. ijert.org Such calculations for this compound would similarly define the spatial arrangement of its atoms, including the orientation of the methylthio and methyl ester groups relative to the benzene (B151609) ring.

DFT is also used to analyze the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netdntb.gov.ua A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net For a derivative, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, DFT calculations revealed a low energy gap (ΔE = 4.478 eV), indicating favorable interactions with its environment. researchgate.net Similar analyses for this compound are essential for understanding its reactivity profile.

Table 1: Representative DFT-Calculated Parameters for Thioanisole (B89551) Derivatives

| Parameter | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|

| C(aromatic)-S Bond Length | B3LYP/6-311++G(d,p) | 1.795 Å | ijert.org |

| C(aromatic)-C(aromatic)-S Bond Angle | B3LYP/6-311++G(d,p) | 120.5° | ijert.org |

| HOMO-LUMO Energy Gap (Derivative) | DFT | 4.478 eV | researchgate.net |

Ab-initio methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular conformations and stability without relying on empirical parameters. researchgate.netresearchgate.net For thioanisole, the parent structure of the methylthio-benzene moiety, ab-initio and DFT calculations have been used to investigate the rotational isomerism around the C(phenyl)-S bond. researchgate.net

These studies analyze the total energy as a function of the C–S–C–C dihedral angle to determine the most stable conformation. researchgate.net For thioanisole itself, some computational methods predict that a perpendicular conformation (where the methyl group is out of the plane of the benzene ring) is the most stable, while others suggest two minima exist. researchgate.net However, recent experimental and theoretical results indicate that the planar conformation, where the -SCH3 group lies in the plane of the ring, is the most stable form for thioanisole. researchgate.net The rotational energy barrier is calculated to be very low (0.36 to 0.53 kcal/mol), suggesting that the methylthio group can rotate freely at room temperature. researchgate.net Similar potential energy surface scans for this compound are crucial for understanding its conformational preferences, which influence its physical properties and interactions with other molecules. ijert.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulations focusing solely on isolated this compound are not extensively documented, the technique is applied to larger systems containing this or related structural motifs. For example, MD simulations have been performed on complex ligand-receptor systems to validate the stability of the docked poses. ajchem-a.comresearchgate.net

In one such study, a cyclic peptide containing a 2-(methylthio)ethyl group was subjected to a 100-nanosecond MD simulation to confirm the stability of its complex with a target protein. ajchem-a.com The simulation, using force fields like Charmm36m, helps in understanding how the ligand remains within the active site of the receptor over time. ajchem-a.com The root mean square fluctuation (RMSF) analysis from MD simulations can reveal the flexibility of different parts of the molecule and the interacting protein residues. researchgate.net These studies provide insight into the dynamic behavior of molecules containing the methylthio-aryl scaffold in biological environments.

Molecular Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a protein receptor.

In studies involving derivatives of this compound, molecular docking has been used to identify potential biological targets and elucidate mechanisms of action. For example, in a study on quinoline (B57606) derivatives synthesized from a related precursor, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, docking simulations suggested these compounds could be potent inhibitors of Hepatitis B Virus (HBV) replication. amazonaws.com Another study on complex platinum(IV) compounds bearing a biotinyl-methyl 4-amidomethyl benzoate (B1203000) moiety used docking to show that the biotin (B1667282) group could effectively bind to streptavidin. researchgate.net These examples demonstrate how the methylthio-benzoate scaffold can be incorporated into larger molecules whose interactions with biological receptors are then explored computationally.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to study experimentally.

One study investigated the highly substituent-dependent synthesis of 3-methylthioquinolin-2-ones and 3-methylthiospiro[4.5]trienones from N-aryl propynamides, where a derivative, Methyl 4-(1-methyl-3-(methylthio)-2,8-dioxo-1-azaspiro[4.5]deca-3,6,9-trien-4-yl)benzoate, was among the products. researchgate.net Based on computational and experimental results, a new mechanism was proposed to account for the observed divergent reaction pathways. researchgate.net Another computational study focused on the intramolecular cyclization of 2-alkynylbenzoates, where dimethyl sulfoxide (B87167) (DMSO) served as both the solvent and the source of the methylthio group, leading to the formation of 4-(methylthio)isochromenones. researchgate.net Such studies are critical for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its physical, chemical, and biological properties. Computational methods are integral to establishing these relationships.

A comparative analysis of Methyl 2-chloro-4-(methylthio)benzoate with the simpler methyl benzoate highlights the effect of substituents. The addition of chloro and methylthio groups increases the molecule's lipophilicity, which is a critical parameter influencing membrane permeability in biological systems. Computational descriptors derived from DFT, such as the HOMO-LUMO energy gap, hardness, and electrophilicity index, provide quantitative measures of reactivity that can be correlated with experimental observations. researchgate.net

Applications in Advanced Materials Science and Engineering

Role as Monomers or Intermediates in Functional Material Synthesis

As versatile chemical building blocks, 4-thiosalicylic acid ester compounds, including Methyl 4-(methylthio)benzoate, serve as important intermediates for producing functional materials. google.com The compound's structure allows for further chemical modification, enabling its use in the synthesis of larger, more complex molecules. For instance, derivatives of this compound are explored as components in the development of agrochemicals and pharmaceuticals, highlighting their role as foundational molecules for creating substances with specific biological or chemical activities. While direct polymerization studies of this compound are not extensively detailed, its function as a precursor is critical. It is used in multi-step syntheses to create more elaborate compounds, such as the corrosion inhibitor methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), which incorporates the benzoate (B1203000) structure into a larger, functional molecular framework. sciencepg.comresearchgate.net

Development of Specialized Materials and Coatings

The properties inherent to this compound and its derivatives make them suitable for applications in the field of specialized materials and coatings. smolecule.com The presence of the methylthio group can confer specific reactivity, such as the potential for oxidation to sulfoxide (B87167) or sulfone, which can be leveraged to tune the material's properties. A significant application that has been explored through a derivative is in the formulation of protective coatings, specifically for corrosion inhibition. sciencepg.comresearchgate.net The synthesis of complex molecules like M-41HBI-2MTMB, which are designed to adsorb onto metal surfaces and form a protective layer, demonstrates the utility of the benzoate precursor in creating high-performance coatings. sciencepg.comresearchgate.net

Corrosion Inhibition Applications

While this compound itself is an intermediate, detailed research into its derivatives has revealed significant potential in corrosion protection. A notable example is the synthesized compound methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB) , which has been extensively studied as a corrosion inhibitor for aluminum in acidic environments. sciencepg.comcitedrive.comresearchgate.net

The performance of M-41HBI-2MTMB as a corrosion inhibitor for aluminum in a 1 M nitric acid (HNO₃) solution has been evaluated using gravimetric methods. sciencepg.comresearchgate.net The inhibition efficiency (IE) was found to be dependent on both the concentration of the inhibitor and the temperature. sciencepg.com A significant increase in efficiency was observed with higher concentrations of the inhibitor. sciencepg.comresearchgate.net At a temperature of 298 K (25 °C), the inhibition efficiency reached a maximum of 98.5% at a concentration of 5x10⁻³ M. sciencepg.comresearchgate.netcitedrive.comresearchgate.net Even at elevated temperatures, the inhibitor maintained considerable effectiveness, exhibiting an efficiency of 74.3% at the same concentration. sciencepg.com

| Concentration (M) | Inhibition Efficiency at 298 K (%) | Inhibition Efficiency at Higher Temperatures (%) |

|---|---|---|

| 5x10⁻³ | 98.5 | 74.3 |

The mechanism of corrosion inhibition is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. researchgate.net To understand this process, adsorption isotherm models are used. Studies on M-41HBI-2MTMB have shown that its adsorption on the aluminum surface follows the Villamil isotherm model, which is a modified version of the Langmuir isotherm. sciencepg.comresearchgate.netcitedrive.com The Langmuir model itself, which describes monolayer adsorption onto a surface with a finite number of identical sites, was also applied to analyze the interaction. researchgate.netdntb.gov.ua

| Temperature (K) | K_ads (L/mol) | R² |

|---|---|---|

| 298 | 116,959.08 | 0.9999 |

| 308 | 49,261.08 | 0.9997 |

| 318 | 11,363.63 | 0.9998 |

| 328 | 2,958.57 | 0.9999 |

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. For M-41HBI-2MTMB on an aluminum surface, key parameters such as the standard free energy of adsorption (ΔG°ads), standard enthalpy of adsorption (ΔH°ads), and standard entropy of adsorption (ΔS°ads) have been calculated. researchgate.net The negative values of ΔG°ads indicate that the adsorption of the inhibitor is a spontaneous process. sciencepg.comcitedrive.com The value of ΔG°ads being less than -40 kJ/mol, coupled with a negative value for ΔH°ads, suggests that the adsorption mechanism is a mix of physical (electrostatic) and chemical interactions, with physisorption being predominant. sciencepg.comresearchgate.netcitedrive.com

| Parameter | Value |

|---|---|

| ΔH°ads (kJ/mol) | -77.58 |

| ΔS°ads (J/mol·K) | -98.33 |

The protective action of M-41HBI-2MTMB is attributed to its adsorption onto the aluminum surface, which blocks the active sites for corrosion. researchgate.net The interaction involves a combination of physical and chemical adsorption. researchgate.net Theoretical calculations using Density Functional Theory (DFT) further elucidate this mechanism. sciencepg.comcitedrive.com These studies show a low energy gap (ΔE = 4.478 eV) and a positive fraction of electrons transferred from the inhibitor to the metal surface (ΔN = 0.247 eV), which indicates a strong favorable interaction and the formation of a stable protective layer. sciencepg.comcitedrive.com The adsorption process involves donor-acceptor interactions between the π-electrons of the inhibitor's aromatic rings and the vacant d-orbitals of the metal atoms. This forms a barrier that effectively isolates the metal from the corrosive acidic medium. researchgate.net

Environmental Science and Ecotoxicological Research

Environmental Fate and Degradation Studies

The environmental fate of Methyl 4-(methylthio)benzoate, including its persistence, mobility, and transformation pathways, is not extensively documented in publicly available literature. Safety data sheets for the compound frequently state that its environmental impact has not been fully investigated lgcstandards.comlgcstandards.com.

Direct research on the photodegradation pathways of this compound is limited. However, studies on related compounds provide insights into potential transformations. The thioether group is susceptible to oxidation. For instance, in certain in-vitro incubations, this compound can be oxidized to Methyl 4-(methyl-sulfinyl)benzoate science.gov. This suggests that photochemical processes in the environment could potentially lead to similar oxidative products.

Research on other compounds containing the methylthio phenyl moiety, such as the photoinitiator 2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MTMP), demonstrates that UV irradiation can induce significant chemical changes. When exposed to UV light, MTMP-containing solutions were found to produce frameshift mutations in the Ames mutagenicity assay, indicating the formation of genotoxic photoproducts researchgate.netnih.gov. While not directly studying this compound, this highlights that UV irradiation of similar structures can lead to environmentally significant and potentially hazardous transformation products.

Specific studies detailing the biotransformation and biodegradation of this compound are scarce. General safety information indicates that its persistence and degradability in the environment have not been thoroughly evaluated lgcstandards.comlgcstandards.com.

However, research on analogous benzoate (B1203000) structures offers potential parallels. For example, the insecticide additive benzyl (B1604629) benzoate can be degraded by Pseudomonas desmolyticum, which breaks the compound down into less toxic metabolites like benzaldehyde (B42025) and benzoic acid researchgate.net. This suggests that microbial degradation could be a possible environmental fate for benzoate esters. Furthermore, this compound has been identified as a metabolic product in in-vivo studies involving other chemicals, indicating it can participate in biological transformation processes science.gov.

Photodegradation Pathways (e.g., UV-irradiation effects)

Environmental Monitoring and Detection in Various Matrices (e.g., wastewater)

Standardized methods for the routine environmental monitoring of this compound are not well-established in the reviewed literature. However, analytical techniques used for similar benzoate compounds in environmental samples, such as wastewater, can be considered applicable.

For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of Methyl 4-hydroxy benzoate in both pharmaceutical formulations and environmental wastewater samples researchgate.net. This method demonstrated good linearity and precision, with a detection wavelength of 254 nm researchgate.net. For other related volatile organic compounds (MVOCs) like methyl benzoate, solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC/MS) has been successfully used for detection in various indoor material matrices nih.gov. This technique proved effective for both qualitative and quantitative analysis, with low detection limits nih.gov.

The need for such monitoring is underscored by studies that detect numerous REACH-registered substances in wastewater treatment plant effluent and other water sources, highlighting the widespread presence of industrial chemicals in the aquatic environment wrc.org.zaumweltbundesamt.de.

Ecotoxicological Impact Assessments

Direct ecotoxicological assessments for this compound are not widely available. Therefore, its potential impact is inferred from research on other benzoate compounds.

The ecotoxicological effects of benzoates vary significantly depending on the specific formulation. Sodium benzoate, for example, is considered practically non-toxic to birds and moderately to practically non-toxic to freshwater fish and invertebrates. regulations.gov However, it does exhibit toxicity towards aquatic plants at concentrations above 1 ppm. regulations.gov

In contrast, other benzoates, particularly those used as pesticides, show more pronounced effects on non-target organisms. Emamectin (B195283) benzoate, an insecticide derived from the avermectin (B7782182) family, has been studied for its environmental impact science.govwur.nl. Research has shown that it can cause a concentration-dependent increase in mortality in the marine crustacean Corophium volutator wur.nl. The broader class of avermectins, which includes emamectin benzoate, is known to negatively affect soil invertebrates such as earthworms and dung beetles and can also impact plant growth nih.gov. The presence of emamectin benzoate in sediments near aquaculture sites is a concern due to its potential risk to benthic organisms wur.nl.

Table 1: Ecotoxicological Data for Various Benzoate Compounds on Non-Target Organisms

| Compound | Organism Type | Effect Observed | Source |

|---|---|---|---|

| Sodium Benzoate | Birds | Practically non-toxic | regulations.gov |

| Sodium Benzoate | Freshwater Fish & Invertebrates | Moderately to practically non-toxic | regulations.gov |

| Sodium Benzoate | Aquatic Plants | Toxic at concentrations > 1 ppm | regulations.gov |

| Emamectin Benzoate | Crustacean (Corophium volutator) | Concentration-dependent mortality; 28-day LC50 of 316 μg/kg | wur.nl |

| Avermectins (incl. Emamectin Benzoate) | Soil Invertebrates (Dung beetles, Earthworms) | Increased mortality, reduced reproduction | nih.gov |

Research into the genotoxic potential of this compound (referred to as MMTB in one study) indicates that the compound itself may have limited direct activity in preventing certain types of DNA damage. A study tested its ability to prevent mutation induction in E. coli by various alkylating agents. nih.gov The results showed that this compound was unable to prevent mutations caused by the ethylating agents ethylnitrosourea (ENU) and ethyl methanesulfonate (B1217627) (EMS). nih.gov This was in contrast to its corresponding carboxylic acid, 4-(methylthio)benzoic acid (MTB), which did show protective effects against some mutagens like ENU and methylnitrosourea (MNU). nih.gov

Table 2: Antimutagenic Activity of this compound (MMTB) and Related Compounds

| Test Compound | Mutagen | Result (Prevention of Mutation Induction) | Source |

|---|---|---|---|

| This compound (MMTB) | Ethylnitrosourea (ENU) | Ineffective | nih.gov |

| This compound (MMTB) | Ethyl methanesulfonate (EMS) | Ineffective | nih.gov |

| 4-(methylthio)benzoic acid (MTB) | Ethylnitrosourea (ENU) | Effective (partial prevention) | nih.gov |

| 4-(methylthio)benzoic acid (MTB) | Methylnitrosourea (MNU) | Effective | nih.gov |

| 4-(methylthio)benzoic acid (MTB) | Ethyl methanesulfonate (EMS) | Ineffective | nih.gov |

While the parent compound may not be directly genotoxic, environmental transformations could alter its properties. As noted previously, a structurally similar compound, 2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MTMP), becomes mutagenic after being irradiated with UV light, causing frameshift mutations in bacterial assays. nih.gov This suggests a potential environmental pathway where this compound or related substances could be converted into genotoxic byproducts through processes like photodegradation.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing Methyl 4-(methylthio)benzoate and its derivatives is a significant area of future research. Traditional methods often involve multiple steps and the use of hazardous reagents. Emerging trends focus on greener alternatives.

Recent studies have explored the use of solid acid catalysts, such as titanium zirconium solid acids, for the esterification of benzoic acids with methanol (B129727). mdpi.com This approach offers the advantage of a reusable catalyst, simplifying the purification process and reducing waste. mdpi.com For instance, a zirconium metal catalyst with fixed titanium has shown promising activity in the synthesis of a series of methyl benzoate (B1203000) compounds. mdpi.com Another green chemistry approach involves microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods. ajrconline.org For example, the synthesis of various organic compounds, including esters, has been achieved with higher efficiency under microwave irradiation. ajrconline.org Researchers are also investigating catalyst-free protocols, such as the formation of C=N double bonds in water/dichloromethane mixtures at room temperature, which demonstrates a high tolerance for various functional groups and offers a more sustainable synthetic route. nih.gov

Discovery of New Biological Targets and Therapeutic Applications

While the current understanding of this compound's biological activity is expanding, future research will likely focus on identifying new biological targets and exploring its therapeutic potential. The structural features of this compound, including the methylthio group, make it a candidate for development as a lead compound in drug discovery. smolecule.comevitachem.com

Derivatives of similar structures have shown a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. smolecule.com Future studies may investigate the potential of this compound and its analogs to target specific enzymes or receptors involved in disease pathways. For example, some sulfur-containing compounds have been identified as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression. jst.go.jp Additionally, the unique sulfur-containing nature of the compound has been noted in the context of insect sex pheromones, which could lead to applications in pest management. core.ac.uk

Development of Advanced Analytical Techniques for Trace Detection

The ability to detect and quantify trace levels of this compound and related compounds is crucial for various applications, including environmental monitoring and quality control in industrial processes. Future research is expected to focus on developing more sensitive and efficient analytical methods.

Currently, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for the identification and quantification of such compounds. researchgate.netfood.gov.uk However, there is a continuous need for methods with lower detection limits and higher throughput. The development of advanced analytical tools, including high-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS/MS), is essential for the complete identification of chemical structures, especially for novel or unknown substances. researchgate.net Future research may also explore the use of novel extraction techniques to isolate and concentrate trace amounts of these compounds from complex matrices. food.gov.uk

Deeper Integration of Computational and Experimental Research

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. For this compound, this integrated approach can provide valuable insights into its properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecular structure, electronic properties, and reactivity of the compound. sciencepg.comresearchgate.net These theoretical calculations can guide the design of new experiments and help in the interpretation of experimental results. researchgate.net For example, DFT calculations have been used to elucidate the corrosion inhibition mechanism of a derivative of this compound on an aluminum surface. sciencepg.comresearchgate.net Future research will likely see a more profound integration of these computational tools with experimental techniques like NMR spectroscopy and X-ray crystallography to gain a comprehensive understanding of the compound's behavior at the molecular level. researchgate.netnih.gov

Investigation of Structure-Activity-Relationship (SAR) in Greater Detail

A detailed understanding of the structure-activity relationship (SAR) is fundamental for the rational design of new molecules with enhanced properties. For this compound, future SAR studies will aim to elucidate how modifications to its chemical structure affect its biological activity and physical properties.

The position and nature of substituents on the benzoate ring can significantly influence the compound's properties. For instance, the presence of electron-donating or electron-withdrawing groups can alter the molecule's reactivity and its interaction with biological targets. SAR studies on related compounds have shown that modifications to the alkyl groups or the introduction of different functional groups can have a significant impact on insecticidal or antitumor activity. jst.go.jpbohrium.com Future research will likely involve the synthesis and evaluation of a wider range of analogs of this compound to build a comprehensive SAR model. This will enable the targeted design of new compounds with optimized performance for specific applications.

Sustainable Chemistry and Green Synthesis Approaches for this compound Production and Utilization

The principles of sustainable and green chemistry are increasingly guiding the development of chemical processes. scirp.org For this compound, future research will emphasize the development of production and utilization methods that are environmentally benign and economically viable.

This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. mdpi.comacs.org Microwave-assisted synthesis and the use of solid acid catalysts are examples of green chemistry approaches that are already being explored. mdpi.comajrconline.org The development of bio-based production methods is also a growing trend in the chemical industry. marketresearchintellect.com Furthermore, research into the ecofriendly applications of this compound, such as its use as a corrosion inhibitor, aligns with the goals of sustainable chemistry. sciencepg.comresearchgate.net Future efforts will likely focus on a holistic approach, considering the entire life cycle of the compound from its synthesis to its final application and disposal.

Interactive Data Table: Future Research Focus Areas for this compound

| Research Area | Key Objectives | Emerging Techniques/Approaches |

| Novel and Sustainable Synthesis | Reduce environmental impact, improve efficiency. | Solid acid catalysis, microwave-assisted synthesis, catalyst-free protocols. mdpi.comajrconline.orgnih.gov |

| New Biological Applications | Identify new therapeutic targets and uses. | High-throughput screening, lead compound development, exploration of antimicrobial and anti-inflammatory properties. smolecule.comevitachem.com |

| Advanced Analytical Detection | Enhance sensitivity and efficiency of detection. | High-resolution mass spectrometry (HR-LC-MS/MS), novel extraction methods. researchgate.netfood.gov.uk |

| Computational & Experimental Integration | Gain deeper molecular-level understanding. | Density Functional Theory (DFT), NMR spectroscopy, X-ray crystallography. sciencepg.comresearchgate.netresearchgate.netnih.gov |

| Structure-Activity-Relationship (SAR) | Rational design of new molecules with improved properties. | Synthesis and evaluation of analogs, development of comprehensive SAR models. jst.go.jpbohrium.com |

| Sustainable and Green Chemistry | Environmentally friendly production and utilization. | Use of renewable resources, recyclable catalysts, lifecycle assessment. mdpi.comscirp.orgacs.orgmarketresearchintellect.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.